Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate
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Overview
Description
Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate is a heterocyclic compound that features an isothiazole ring substituted with a pyridinyl group and an amino group
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives are known to have varying pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Thiazole derivatives are known to have a range of effects at the molecular and cellular level, contributing to their diverse biological activities .
Action Environment
Environmental factors can potentially influence the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with carbon disulfide and methyl chloroformate in the presence of a base to form the isothiazole ring . The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Restored amino derivatives.
Substitution: Various substituted pyridinyl derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-3-(pyridin-3-yl)isothiazole-5-carboxylate
- Methyl 4-amino-3-(pyridin-4-yl)isothiazole-5-carboxylate
- Methyl 4-amino-3-(quinolin-2-yl)isothiazole-5-carboxylate
Uniqueness
Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridinyl group can affect the compound’s ability to interact with biological targets and its overall stability .
Properties
IUPAC Name |
methyl 4-amino-3-pyridin-2-yl-1,2-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-15-10(14)9-7(11)8(13-16-9)6-4-2-3-5-12-6/h2-5H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIMXPTYMBHEOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NS1)C2=CC=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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